molecular formula C12H17N B1368563 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene CAS No. 53483-18-4

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene

Cat. No.: B1368563
CAS No.: 53483-18-4
M. Wt: 175.27 g/mol
InChI Key: QMYIZIMLQKRMBL-UHFFFAOYSA-N
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Description

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is a chemical compound of interest in organic synthesis and materials research. This molecule features an electron-donating dimethylamino group attached to a phenyl ring, which is conjugated to a methyl-substituted propenyl chain. The dimethylamino group is a common motif in functional materials and can influence the electronic properties of the molecule, making it a potential intermediate for compounds with specific light-absorption or emission characteristics . Researchers may utilize this compound as a synthetic building block. Its structure suggests potential applicability in the development of photoactive systems or as a precursor for more complex organic molecules. The product is provided with comprehensive analytical data to ensure its identity and purity, supporting the integrity of your research outcomes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-(2-methylprop-2-enyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(2)9-11-5-7-12(8-6-11)13(3)4/h5-8H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYIZIMLQKRMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641211
Record name N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-18-4
Record name N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction-Based Approach

A prominent method involves the reaction of a suitable ketone precursor with a substituted aryl halide under Grignard conditions:

  • Step 1: Preparation of (S)-1-(dimethylamino)-2-methylpentan-3-one as the ketone precursor.
  • Step 2: Reaction of this ketone with 3-bromoanisole (or a related aryl bromide) under Grignard conditions to afford (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

This intermediate contains the key phenyl and side chain framework with a protected methoxy group on the aromatic ring.

Activation and Reductive Deoxygenation

  • Step 3: Activation of the hydroxyl group (-OH) in the intermediate using acylating agents such as methanesulfonic acid or para-toluenesulfonic acid in the presence of mineral acids and solvents like cyclohexane.
  • Step 4: Reductive deoxygenation of the activated intermediate using palladium-based catalysts (Pd/C, Pd(OH)2/C, or PdCl2) under hydrogen atmosphere in solvents such as tetrahydrofuran or toluene. This step removes the hydroxyl group to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Demethylation to Obtain the Target Phenol

  • Step 5: Demethylation of the methoxy group on the aromatic ring using dimethyl sulfide in methanesulfonic acid at elevated temperatures (55–60°C) to yield the free phenol, 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol, which corresponds structurally to the target compound.

Optional Salt Formation

  • Step 6: Conversion of the free base to pharmaceutically acceptable acid addition salts (e.g., hydrochloride salt) for improved stability and handling.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Catalyst(s) Temperature (°C) Yield (%)
Grignard Reaction (S)-1-(dimethylamino)-2-methylpentan-3-one + 3-bromoanisole THF Mg (Grignard reagent) 20–30 Not specified
Activation of -OH Methanesulfonic acid or p-Toluenesulfonic acid + mineral acid Cyclohexane + THF None 76–80 Not specified
Reductive Deoxygenation Hydrogen gas under pressure THF, toluene, or ethers Pd/C, Pd(OH)2/C, or PdCl2 25–30 80–93
Demethylation Dimethyl sulfide + methanesulfonic acid Methanesulfonic acid None 55–60 ~90

Yields reported for the reductive deoxygenation and demethylation steps are typically high, ranging from 80% to 93% and approximately 90%, respectively.

Mechanistic Insights and Research Findings

  • The Grignard reaction ensures regioselective attachment of the aryl group to the ketone, forming a tertiary alcohol intermediate.
  • Activation of the hydroxyl group facilitates its replacement by hydrogen in the reductive deoxygenation step, which is catalyzed by palladium catalysts under hydrogen atmosphere.
  • Demethylation with dimethyl sulfide in acidic medium is an effective method to convert methoxy groups to phenols without affecting other sensitive functionalities.
  • The process is optimized to minimize side reactions and racemization, ensuring stereochemical integrity of the product.

Summary Table of Key Intermediates and Transformations

Intermediate/Compound Description Role in Synthesis
(S)-1-(dimethylamino)-2-methylpentan-3-one Ketone precursor Starting material for Grignard step
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol Tertiary alcohol intermediate Product of Grignard reaction
Activated intermediate (e.g., mesylate or tosylate) Hydroxyl group activated for reduction Precursor to deoxygenation
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine Reduced amine intermediate Precursor to demethylation
3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol Target compound Final product

Chemical Reactions Analysis

Types of Reactions

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The propene chain provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Key Research Findings

Bandgap Engineering: Substituting electron-withdrawing groups (e.g., methylsulfonyl in MSPPP) increases the energy bandgap compared to electron-donating dimethylamino groups, enabling tailored optical properties .

ASE Performance : MSPPP’s ASE efficiency correlates with solvent polarity, achieving maximum gain in mid-polarity solvents like ethyl acetate .

Quantum Yield : MSPPP’s fluorescence quantum yield reaches ~0.6 in dichloromethane, outperforming many chalcone derivatives .

Biological Activity

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene, commonly referred to as a dimethylamino phenyl propene derivative, exhibits significant biological activity due to its unique structural features. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N, with a molar mass of 175.27 g/mol. The compound features a dimethylamino group attached to a phenyl ring and a propene backbone, which enhances its reactivity and biological activity compared to simpler structures.

Property Value
Molecular FormulaC12H17NC_{12}H_{17}N
Molar Mass175.27 g/mol
CAS Number53483-18-4

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, modulating receptor activity and leading to various pharmacological effects. This mechanism is crucial for its potential therapeutic applications, particularly in neurological contexts.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective properties of this compound. For example, derivatives with varying alkyl chain lengths have shown significant suppression of neuronal cell death induced by oxidative stress, indicating potential applications in neurodegenerative disease treatments .

Case Studies

  • Neuroprotective Study : A study examined the effects of synthesized analogs of this compound on neuronal cell viability. Compounds with specific substitutions were found to significantly reduce oxidative stress-induced cell death, suggesting mechanisms that could be harnessed for neuroprotection .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds, revealing that modifications in the phenyl ring can enhance antibacterial activity against various strains, including E. coli and S. aureus. These findings support the potential use of these compounds in developing new antimicrobial agents .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Target/Organism Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.0039 - 0.025 mg/mL
AntimicrobialEscherichia coliComplete death within 8 hours
NeuroprotectiveNeuronal cellsSignificant reduction in cell death

Q & A

Q. What synthetic methodologies are optimal for preparing 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene and its analogs?

The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. For example, 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethylamino)phenyl)-2-propen-1-one (MSPPP) was prepared by reacting substituted acetophenones with aldehydes in ethanol/NaOH at room temperature . Key steps include solvent selection (e.g., ethanol for solubility), base catalysis (NaOH), and purification via column chromatography. Reaction progress can be monitored using TLC, and yields typically range from 45–57% depending on substituents .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to characterize this compound?

  • NMR : Assign peaks using 1H and 13C-APT NMR to confirm substituent positions. For example, aromatic protons in the dimethylamino group resonate at δ 3.0–3.5 ppm, while the α,β-unsaturated ketone protons appear as doublets near δ 7.0–8.0 ppm .
  • FT-IR : Identify the carbonyl (C=O) stretch at ~1650 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹ .
  • UV-Vis : Measure absorption maxima (λmax) in solvents like DCM or THF. For MSPPP, λmax ranges from 403–427 nm, with solvatochromic shifts indicating polarity-dependent π→π* transitions .

Q. How do solvent polarity and concentration influence photophysical properties (e.g., Stokes shift, quantum yield)?

Solvent polarity directly impacts Stokes shift and fluorescence quantum yield (Φ). Polar solvents (e.g., DMF) stabilize excited states, increasing Stokes shift (e.g., MSPPP: 69–106 nm) but may reduce Φ due to non-radiative decay. In non-polar solvents (e.g., toluene), Φ increases (e.g., MSPPP: Φ = 0.32–0.45) due to restricted molecular motion . Concentration-dependent aggregation can also quench fluorescence; optimal ASE performance in MSPPP occurs at 10 mM in THF .

Advanced Research Questions

Q. What experimental parameters are critical for optimizing amplified spontaneous emission (ASE) in this compound?

ASE optimization requires:

  • Pump Energy : Use a pulsed Nd:YAG laser (e.g., 355 nm, 5 ns pulse width). MSPPP showed ASE thresholds at ~10 mJ/pulse, with emission wavelengths tunable from 511–548 nm .
  • Concentration : Balance between molecular density and aggregation. For MSPPP, 10 mM in THF maximizes gain (∼25 cm⁻¹) .
  • Solvent Selection : Low-polarity solvents reduce collisional quenching. Compare ASE performance against standards like Coumarin 503 .

Q. How does doping with ZnO nanoparticles alter the compound’s structural and optical properties?

Doping MSPPP into ZnO nanoparticles (0.5–1.5 wt%) modifies:

  • Crystallite Size : Pure ZnO crystallites (23.5–27.5 nm) grow to 33.4–36.2 nm upon doping, confirmed via XRD .
  • Bandgap : ZnO’s bandgap (3.14 eV) decreases by 0.16 eV due to chalcone-induced lattice strain and charge transfer .
  • Photostability : Doped samples show enhanced resistance to photodegradation under UV exposure, critical for optoelectronic applications .

Q. How can computational modeling (e.g., DFTB) predict electronic transitions and HOMO-LUMO gaps?

Using DFTB (BLYP functional), optimize molecular geometry and calculate frontier orbitals. For MSPPP, HOMO-LUMO gaps (~3.1 eV) correlate with experimental optical bandgaps (3.14 eV in ZnO composites). Simulations also predict charge distribution in the dimethylamino group, explaining solvatochromic behavior .

Q. How to resolve contradictions in reported energy gaps when doping with chalcone derivatives?

Discrepancies in energy gaps (e.g., MSPPP-doped ZnO vs. DAPPP-doped systems) arise from differences in crystallite size and dopant-host interactions. Use combined XRD, UV-DRS, and photoluminescence to decouple quantum confinement effects from dopant-induced defects .

Methodological Recommendations

  • ASE Measurement : Use a monochromator with a CCD detector to resolve emission spectra at varying pump energies .
  • Doping Validation : Pair XRD with TEM to confirm nanoparticle morphology and crystallite size .
  • Quantum Yield Calibration : Use quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) as a reference standard .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene
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3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene

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